molecular formula C21H23BrClN3O2S B6487235 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1215637-16-3

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B6487235
CAS No.: 1215637-16-3
M. Wt: 496.8 g/mol
InChI Key: GBUNXSUCNNJUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic benzamide derivative characterized by a benzothiazole core substituted with a bromine atom at the 6-position and a dimethylaminopropyl side chain.

Properties

IUPAC Name

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S.ClH/c1-14(26)15-5-7-16(8-6-15)20(27)25(12-4-11-24(2)3)21-23-18-10-9-17(22)13-19(18)28-21;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUNXSUCNNJUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a member of the benzothiazole family, which has garnered interest due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Formula and Structure

  • IUPAC Name: 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
  • Molecular Formula: C16H20BrN2O2S
  • Molecular Weight: 396.32 g/mol

Structural Representation

The compound features a benzothiazole moiety, which is known for its role in various biological activities. The acetyl and dimethylamino groups enhance its solubility and bioactivity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The mechanism primarily involves the inhibition of critical enzymes in bacterial cells.

Table 1: Antimicrobial Activity Data

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamideStaphylococcus aureus50 μg/ml
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamideEscherichia coli40 μg/ml

These results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Recent research has explored the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various pathways.

Case Study: Anticancer Effects

In a study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated an IC50 value of approximately 15 μM, indicating its effectiveness in reducing cell viability compared to standard chemotherapeutic agents.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: It increases ROS levels, contributing to oxidative stress and subsequent cell death in cancer cells.

Synthesis and Derivatives

The synthesis of 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride typically involves:

  • Reaction of 6-bromo-1,3-benzothiazole with 4-acetylbenzoyl chloride.
  • Use of triethylamine as a base under reflux conditions.
  • Purification via column chromatography.

Comparison with Similar Compounds

Benzothiazole derivatives often exhibit similar biological activities; however, structural modifications can lead to variations in potency and selectivity.

Table 2: Comparison with Similar Compounds

Compound NameAntibacterial ActivityAnticancer Activity
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamideYesModerate
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideYesLow
N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamideModerateHigh

Comparison with Similar Compounds

Key Structural Variations:

  • Benzothiazole vs. Quinoline Core: Unlike the benzothiazole core in the target compound, analogues such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80) feature a quinoline scaffold with hydroxy and carboxamide groups . These modifications alter electronic properties and hydrogen-bonding capacity.
  • Substituent Position and Identity : The target compound’s 6-bromo substituent on benzothiazole contrasts with 4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (C₂₁H₁₅BrN₂OS), which positions bromine on the benzamide rather than the benzothiazole . This impacts steric bulk and target selectivity.
  • Side Chain Variations: The dimethylaminopropyl group in the target compound is a common feature in sGC (soluble guanylate cyclase) activators like 4-chloro-N-[3-(dimethylamino)propyl]benzamide and N-[3-(dimethylamino)propyl]-4-(3-methyl-3H-diazirine-3-yl)benzamide, which prioritize basicity and solubility .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide HCl Benzothiazole 6-Br, acetyl, dimethylaminopropyl Not provided Not provided
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl Quinoline 4-OH, carboxamide, dimethylaminopropyl C₁₅H₂₀ClN₃O₂ 309.79
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Benzothiazole 6-Me (benzothiazole), 4-Br (benzamide) C₂₁H₁₅BrN₂OS Not provided
4-chloro-N-[3-(dimethylamino)propyl]benzamide Benzamide 4-Cl, dimethylaminopropyl Not provided Not provided

Pharmacological and Functional Differences

Target Engagement and Mechanism of Action

  • The target compound’s benzothiazole core may redirect activity toward other targets, such as kinases or neurotransmitter receptors.
  • Kynurenine Pathway Modulation: Quinoline-based carboxamides (e.g., C₁₅H₂₀ClN₃O₂) are implicated in modulating kynurenine metabolism, which is critical in neuroinflammatory and psychiatric disorders . The acetyl-benzothiazole structure of the target compound may lack this specificity.

Efficacy and Selectivity

  • Substituent-Driven Selectivity : Bromine at the benzothiazole 6-position (target compound) vs. methyl () may confer distinct electronic profiles, altering binding affinities for targets like ATP-binding pockets or allosteric enzyme sites.

Preparation Methods

Synthesis of 6-Bromo-1,3-Benzothiazol-2-Amine

The benzothiazole scaffold is constructed via cyclization of brominated precursors. A one-pot reaction using 5-bromo-salicylaldehyde and 2-aminothiophenol in acetic acid under reflux forms the benzothiazole ring . For example:

  • 5-Bromo-salicylaldehyde (2.01 g, 0.01 mol) and 2-aminothiophenol (1.25 g, 0.01 mol) are heated in acetic acid (20 mL) at 110°C for 6 hours .

  • The product precipitates upon cooling, yielding 6-bromo-1,3-benzothiazol-2-amine with 85–90% purity after recrystallization in ethanol .

Key Parameter : Bromine incorporation at the 6-position is ensured by starting with 5-bromo-salicylaldehyde, avoiding the need for hazardous brominating agents.

Introduction of the 3-(Dimethylamino)Propyl Side Chain

The tertiary amine side chain is introduced via nucleophilic substitution. 3-(Dimethylamino)propyl chloride hydrochloride (prepared from chloropropene and dimethylamine ) reacts with the benzothiazol-2-amine:

  • 6-Bromo-1,3-benzothiazol-2-amine (2.15 g, 0.01 mol) is dissolved in dry acetone (50 mL) with potassium carbonate (2.76 g, 0.02 mol) .

  • 3-(Dimethylamino)propyl chloride hydrochloride (1.58 g, 0.01 mol) is added, and the mixture is refluxed for 12 hours .

  • The product, N-(6-bromo-1,3-benzothiazol-2-yl)-3-(dimethylamino)propylamine , is isolated by filtration (yield: 78%) .

Optimization : Using diatomaceous earth as a catalyst improves reaction efficiency (90% yield) .

Acetylation with 4-Acetylbenzoyl Chloride

The acetylbenzamide group is introduced via acylation:

  • N-(6-bromo-1,3-benzothiazol-2-yl)-3-(dimethylamino)propylamine (3.02 g, 0.01 mol) is dissolved in dichloromethane (30 mL) under nitrogen.

  • 4-Acetylbenzoyl chloride (1.97 g, 0.011 mol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours .

  • The crude product is washed with sodium bicarbonate and purified via column chromatography (yield: 82%) .

Side Reaction Mitigation : Excess acyl chloride ensures complete substitution, minimizing residual amine .

Hydrochloride Salt Formation

The final compound is converted to its hydrochloride salt for stability:

  • The free base (4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide ) is dissolved in ethanol (20 mL) .

  • Hydrochloric acid (37%, 2.5 mL) is added, and the mixture is refluxed for 1 hour .

  • Crystallization at 4°C yields the hydrochloride salt (purity: 99.1%, molar yield: 90%) .

Characterization : Melting point (501–503 K) and IR spectroscopy confirm salt formation .

Reaction Optimization and Yield Analysis

StepReagents/ConditionsYieldPurity
Benzothiazole formation5-Bromo-salicylaldehyde, 2-aminothiophenol85%90%
Amine alkylation3-(Dimethylamino)propyl chloride, K₂CO₃78%95%
Acylation4-Acetylbenzoyl chloride, DCM82%98%
Salt formationHCl, ethanol90%99.1%

Critical Factors :

  • Temperature Control : Bromothiazole formation requires precise heating (110°C) to prevent decomposition .

  • Catalyst Use : Diatomaceous earth in alkylation enhances reaction rate and yield .

  • Purification : Recrystallization in ethanol eliminates byproducts (e.g., unreacted acyl chloride) .

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Starting with pre-brominated salicylaldehyde avoids competing bromination sites .

  • Amine Over-Alkylation :

    • Stoichiometric control of 3-(dimethylamino)propyl chloride prevents di-alkylation .

  • Salt Hygroscopicity :

    • Storage in desiccators with silica gel maintains stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential substitution and coupling reactions. Key steps include:

  • Bromination : Introduce bromine at the 6-position of the benzothiazole core using bromine or N-bromosuccinimide (NBS) in an aprotic solvent (e.g., DMF) at 60–80°C .
  • Amide Coupling : React 6-bromo-1,3-benzothiazol-2-amine with 4-acetylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in anhydrous THF .
  • N-Alkylation : Introduce the 3-(dimethylamino)propyl group via alkylation with 3-chloro-N,N-dimethylpropan-1-amine under reflux in acetonitrile with K₂CO₃ as a base .
  • Salt Formation : Convert the free base to the hydrochloride salt using HCl gas in dichloromethane .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient). Final purity >95% is confirmed by NMR and LC-MS .

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substitution patterns, particularly the bromine position on the benzothiazole and the dimethylamino propyl chain. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the acetyl group (δ 2.6 ppm for CH₃) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ≈ 545–550 g/mol) .
  • X-ray Crystallography : For definitive stereochemical assignment, grow crystals via slow evaporation in ethanol/water .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Screening Workflow :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Solubility : Measure aqueous solubility at pH 7.4 (PBS) and in DMSO. The hydrochloride salt typically improves solubility >10 mg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across different assays?

  • Case Study : If IC₅₀ values vary between fluorometric and radiometric kinase assays:

  • Orthogonal Validation : Re-test using SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k_d) .
  • Cellular Context : Perform Western blotting to assess target phosphorylation in cell lysates after compound treatment .
  • Molecular Modeling : Dock the compound into EGFR (PDB: 1M17) using AutoDock Vina to identify steric clashes or binding mode inconsistencies .

Q. What strategies enhance the compound’s blood-brain barrier (BBB) permeability for CNS applications?

  • Structural Modifications :

  • LogP Optimization : Reduce logP from ~3.5 to 2.0–2.5 by replacing the acetyl group with a polar sulfonamide .
  • P-Glycoprotein Inhibition : Co-administer with verapamil to assess efflux transporter effects .
    • In Silico Tools : Predict BBB penetration using SwissADME or BBB Predictor. Experimental validation via parallel artificial membrane permeability assay (PAMPA-BBB) .

Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer potency?

  • SAR Table :

Modification SiteStructural ChangeImpact on IC₅₀ (MCF-7)Reference
Benzothiazole C6Br → Cl2.5× increase
Acetyl GroupReplace with CF₃10× decrease
Dimethylamino ChainShorten to ethylLoss of activity
  • Methodology : Synthesize analogs via parallel synthesis, screen in 3D tumor spheroids, and validate top candidates in PDX models .

Q. What analytical methods address batch-to-batch variability in hydrochloride salt formation?

  • Quality Control :

  • DSC/TGA : Ensure consistent salt stoichiometry via thermal analysis (melting point ~250°C with decomposition) .
  • Ion Chromatography : Quantify chloride content (theoretical ~6.5%) .
  • Powder XRD : Compare crystallinity between batches to detect polymorphic shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.